molecular formula C18H18N4O4S2 B3009483 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 900001-22-1

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B3009483
CAS RN: 900001-22-1
M. Wt: 418.49
InChI Key: HOCIOIHPMMPJAL-UHFFFAOYSA-N
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Description

The compound N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a derivative of the 1,3,4-oxadiazole class, which is known for its biological activities. The oxadiazole nucleus is a common feature in compounds with a wide range of pharmacological properties, including antibacterial and antiproliferative activities .

Synthesis Analysis

The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves multiple steps. Initially, benzenesulfonyl chloride reacts with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate is then converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and subsequently into 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. The final target compounds are synthesized by reacting this thiol with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent .

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole derivatives has been confirmed through techniques such as single crystal X-ray diffraction studies. These compounds typically crystallize in the monoclinic crystal system and exhibit intermolecular hydrogen bonds that contribute to the crystal packing. The piperazine ring in these structures adopts a chair conformation, which is a common feature in piperazine derivatives .

Chemical Reactions Analysis

The 1,3,4-oxadiazole derivatives are reactive molecules that can be studied using computational density functional theory (DFT) calculations to identify reactive sites for electrophilic and nucleophilic attacks. The intermolecular contacts and the nature of these interactions can be further analyzed using molecular Hirshfeld surface analysis, which provides insights into the percentage contribution of different types of interactions, such as H…H contacts .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of the 1,3,4-oxadiazole ring and the piperidine moiety influences the compound's solubility, melting point, and stability. The spectral data from 1H-NMR, IR, and mass spectrometry are essential for elucidating the structures of these synthesized compounds and confirming their identities .

Biological Activity

The biological activity of these compounds has been evaluated through various assays. For instance, the synthesized N-substituted derivatives have been screened against Gram-negative and Gram-positive bacteria, showing moderate to significant antibacterial activity. Additionally, related compounds with the 1,3,4-oxadiazole nucleus have demonstrated antiproliferative effects, acting as tubulin inhibitors and affecting mitotic cells in leukemia cell lines .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesis and Biological Activity : Compounds bearing the 1,3,4-oxadiazole moiety have been synthesized and shown moderate to significant activity against both Gram-negative and Gram-positive bacteria. Such compounds have been created through a series of chemical reactions starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various N-substituted derivatives. These compounds exhibit potential as antibacterial agents due to their ability to inhibit bacterial growth (Khalid et al., 2016). Additionally, some derivatives have shown good to moderate antimicrobial activity against tested microorganisms, including fungal strains, indicating their potential as broad-spectrum antimicrobial agents (Başoğlu et al., 2013).

Anticancer Activities

  • Anticancer Potential : A series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Some compounds demonstrated low IC50 values, suggesting strong anticancer potential relative to doxorubicin, a reference drug. This research indicates the promise of these derivatives as anticancer agents, although further in vivo studies are needed to confirm their therapeutic usefulness (Rehman et al., 2018).

Enzyme Inhibition and Alzheimer's Disease Treatment

  • Enzyme Inhibition and Potential Alzheimer's Disease Treatment : New N-substituted derivatives have been synthesized to evaluate as drug candidates for Alzheimer’s disease by targeting acetylcholinesterase (AChE) enzyme inhibition. These compounds were shown to possess enzyme inhibition activity, suggesting their potential as new drug candidates for Alzheimer’s disease. The structural elucidation of these compounds was confirmed through spectral analysis, highlighting their potential in therapeutic applications (Rehman et al., 2018).

properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c23-16(19-18-21-20-17(26-18)14-5-2-1-3-6-14)13-8-10-22(11-9-13)28(24,25)15-7-4-12-27-15/h1-7,12-13H,8-11H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCIOIHPMMPJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

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